
6-Tert-butyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride, commonly known as TBSF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBSF is a sulfonyl fluoride derivative that has been used in various chemical reactions and biological assays.
Mécanisme D'action
TBSF acts as an irreversible inhibitor of serine hydrolases by forming a covalent bond with the active site serine residue. TBSF reacts with the hydroxyl group of the serine residue, resulting in the formation of a stable sulfonyl enzyme intermediate. This interaction blocks the enzyme's activity, making it a useful tool for studying the function of serine hydrolases.
Biochemical and Physiological Effects:
TBSF has been shown to have a wide range of biochemical and physiological effects. TBSF has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the function of the nervous system. TBSF has also been shown to inhibit the activity of fatty acid amide hydrolase, an enzyme that regulates the endocannabinoid system. TBSF has been used to study the role of serine hydrolases in various biological processes, including inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TBSF is its high reactivity and specificity towards serine hydrolases. TBSF is also relatively easy to synthesize and purify, making it a useful tool for studying the function of serine hydrolases. However, TBSF has some limitations, including its irreversible inhibition of enzymes, which can make it difficult to study enzyme kinetics. Additionally, TBSF can react with other nucleophiles in biological systems, leading to non-specific labeling.
Orientations Futures
There are several future directions for the use of TBSF in scientific research. One direction is the development of TBSF-based inhibitors for the treatment of various diseases, including cancer and inflammation. Another direction is the use of TBSF in the development of new fluorescent probes for the detection of reactive oxygen species and proteases. Additionally, TBSF can be used in the development of new chemical tools for studying the function of serine hydrolases in biological systems.
Conclusion:
In conclusion, 6-Tert-butyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is a useful tool for studying the function of serine hydrolases in biological systems. TBSF can be synthesized using various methods and has been used in various chemical reactions and biological assays. TBSF acts as an irreversible inhibitor of serine hydrolases and has a wide range of biochemical and physiological effects. Although TBSF has some limitations, it has several advantages, making it a useful tool for scientific research. There are several future directions for the use of TBSF in scientific research, including the development of TBSF-based inhibitors and new chemical tools for studying the function of serine hydrolases.
Méthodes De Synthèse
TBSF can be synthesized using various methods. One of the most commonly used methods is the reaction of tert-butyl 4-chloro-3,5-dimethylbenzoate with 2,3-dihydro-1H-isoquinoline-5-sulfonic acid in the presence of potassium carbonate and potassium iodide. The reaction yields TBSF as a white solid, which can be purified using recrystallization.
Applications De Recherche Scientifique
TBSF has been widely used in scientific research as a reagent in various chemical reactions and biological assays. TBSF has been used in the synthesis of sulfonyl fluoride-based inhibitors of serine hydrolases, such as acetylcholinesterase and fatty acid amide hydrolase. TBSF has also been used in the synthesis of fluorescent probes for the detection of reactive oxygen species and proteases.
Propriétés
IUPAC Name |
6-tert-butyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2S/c1-13(2,3)12-5-4-11-9-15(18(14,16)17)7-6-10(11)8-12/h4-5,8H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHDRZDHAFZAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CN(CC2)S(=O)(=O)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2971332.png)
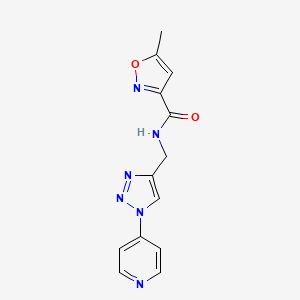
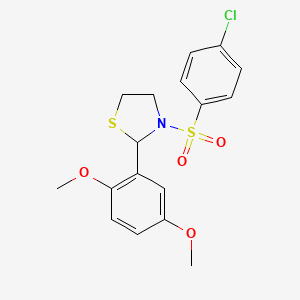
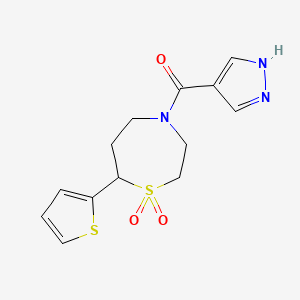
![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)acetamide](/img/structure/B2971337.png)
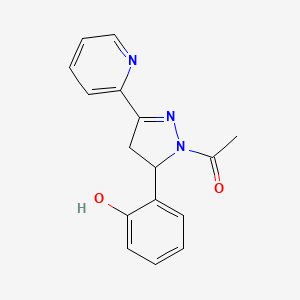
![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid](/img/structure/B2971341.png)


![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide](/img/structure/B2971349.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone](/img/structure/B2971352.png)
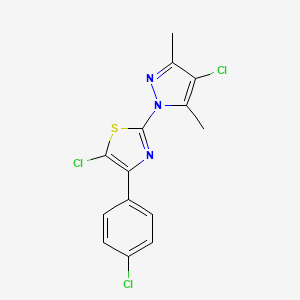
![Ethyl 4-(7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamido)benzoate](/img/structure/B2971354.png)